1-allyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
The compound 1-allyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a structurally complex indole derivative featuring a 5-bromo-substituted indole core fused with a thiazolidinone ring system. Key structural elements include:
- Allyl group: Positioned at N1, this substituent may confer steric flexibility and influence solubility or metabolic stability .
This compound belongs to a broader class of indole-based heterocycles, which are widely studied for their diverse bioactivities and crystallographic properties.
Properties
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O3S2/c1-2-7-21-14-6-5-11(20)9-13(14)15(17(21)23)16-18(24)22(19(26)27-16)10-12-4-3-8-25-12/h2-6,8-9H,1,7,10H2/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMAUJOBCSIMOE-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent and Heterocyclic Variations
The table below highlights structural differences between the target compound and analogs from the evidence:
Key Observations:
Heterocyclic Diversity: The target’s thiazolidinone-thio ring contrasts with imidazolones and triazinoindoles . The thioxo group in the target may enhance hydrogen-bond acceptor capacity compared to imine or oxo groups in analogs.
Substituent Effects: Halogenation: The 5-bromo group in the target and analog may increase electrophilicity compared to 5-fluoro derivatives, influencing reactivity in cross-coupling reactions or target binding.
Crystallographic and Hydrogen-Bonding Patterns
- Crystallography Tools : Structural characterization of these compounds often relies on software like SHELX and ORTEP , which are critical for determining anisotropic displacement parameters and hydrogen-bonding networks.
- Hydrogen Bonding : The target’s 4-oxo-2-thioxo group can act as a dual hydrogen-bond acceptor, unlike the single oxo group in imidazolones . This may lead to distinct crystal packing motifs, as observed in Etter’s graph-set analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
